4-Chloro-3-cyclopropylpyridin-2-amine
CAS No.:
Cat. No.: VC15819726
Molecular Formula: C8H9ClN2
Molecular Weight: 168.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClN2 |
|---|---|
| Molecular Weight | 168.62 g/mol |
| IUPAC Name | 4-chloro-3-cyclopropylpyridin-2-amine |
| Standard InChI | InChI=1S/C8H9ClN2/c9-6-3-4-11-8(10)7(6)5-1-2-5/h3-5H,1-2H2,(H2,10,11) |
| Standard InChI Key | XZOZSWQGHOWOOD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=C(C=CN=C2N)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound features a pyridine ring substituted at positions 2, 3, and 4 with an amine (-NH₂), cyclopropyl, and chlorine group, respectively. Its IUPAC name, 4-chloro-3-cyclopropylpyridin-2-amine, reflects this arrangement. Key structural attributes include:
The cyclopropyl group introduces steric hindrance, influencing reactivity and interactions in synthetic pathways. Quantum mechanical calculations predict a planar pyridine ring with slight distortion due to the cyclopropyl moiety .
Spectral Data
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¹H NMR: Peaks at δ 6.65 (s, 1H, pyridine-H), δ 1.2–1.5 (m, 4H, cyclopropyl-CH₂), and δ 4.5 (s, 2H, NH₂) .
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IR: Stretching vibrations at 3350 cm⁻¹ (N-H), 1580 cm⁻¹ (C=C aromatic), and 680 cm⁻¹ (C-Cl) .
Synthesis and Optimization Strategies
Halogenation of Pyridine Precursors
A common approach involves chlorination of 3-cyclopropylpyridin-2-amine derivatives. For example, treatment of 3-cyclopropylpyridin-4-amine with phosphorus oxychloride (POCl₃) under reflux yields the target compound .
Reaction conditions:
Cyclopropanation of Halopyridines
An alternative method employs Suzuki-Miyaura coupling to introduce the cyclopropyl group. For instance, reacting 4-chloro-3-iodopyridin-2-amine with cyclopropylboronic acid in the presence of Pd(PPh₃)₄ achieves cross-coupling .
Optimization challenges:
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Steric hindrance from the cyclopropyl group reduces coupling efficiency.
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Catalytic systems require ligands like SPhos for improved yields .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Limitations |
|---|---|---|---|
| Halogenation | 70–85 | 95–97 | Requires toxic POCl₃ |
| Suzuki coupling | 50–65 | 90–95 | High catalyst cost |
| Grignard addition | 30–40 | 80–85 | Low regioselectivity |
Physicochemical Properties
Solubility and Stability
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Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Insoluble in water (logP = 2.1) .
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/alkaline conditions, releasing NH₃ and HCl .
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The chlorine at position 4 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides). For example, reaction with piperazine in ethanol yields 4-piperazinyl-3-cyclopropylpyridin-2-amine, a potential kinase inhibitor intermediate .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification:
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Buchwald-Hartwig amination: Introduces aryl/alkyl amines at position 4 .
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Sonogashira coupling: Attaches alkynes for fluorescent probes .
Applications in Drug Discovery
Antiparasitic Agents
Derivatives of 4-chloro-3-cyclopropylpyridin-2-amine show activity against Trypanosoma cruzi, the causative agent of Chagas disease. Modifications at the amine group enhance membrane permeability but require balancing cytotoxicity .
Kinase Inhibition
The compound serves as a scaffold for ABL1 and JAK2 inhibitors. Substitution with sulfonamide groups improves binding affinity (IC₅₀ = 50–100 nM) .
Agricultural Chemicals
Chlorinated pyridines are precursors to herbicides like clopyralid. The cyclopropyl group may reduce environmental persistence compared to methyl analogues .
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